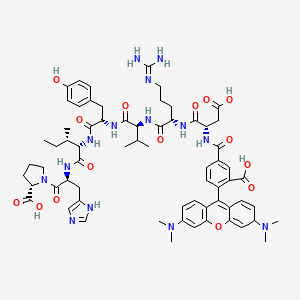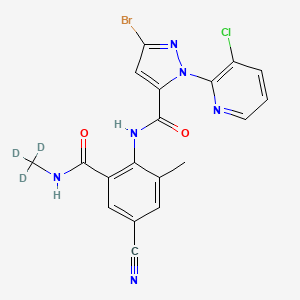
E7046
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E7046 is a potent and selective small molecule antagonist of the type 4 prostaglandin E2 (PGE2) receptor EP4. Daily oral administration of E7046 was able to both slow down the growth of established subcutaneous tumors and significantly delay the recurrence of tumors after surgical resection.E7046 was superior to the COX-2 inhibitor celecoxib against mutant APC-driven neoplastic polyp formation in the intestines of APCMin/+ mice exposed to dextran sodium sulfate.
Wissenschaftliche Forschungsanwendungen
Immunomodulatory Potential in Cancer Treatment
E7046, an antagonist of the prostaglandin E2 receptor E-type 4 (EP4), has shown promise in modulating the tumor immune microenvironment. A phase I study revealed that E7046 can be administered orally with manageable tolerability. It demonstrated immunomodulatory effects, and a best response of stable disease was observed in several heavily pretreated patients with advanced malignancies. This suggests potential for E7046 in future cancer treatment, especially in combination therapies (Hong et al., 2020).
Enhancing Antitumor Immune Responses
E7046's ability to inhibit PGE2-mediated pro-tumor myeloid cell differentiation and activation is significant. Its treatment has been shown to reduce tumor growth and even reject established tumors in vivo. This activity depends on both myeloid and CD8+ T cells. Additionally, its combination with E7777, an IL-2-diphtheria toxin fusion protein, disrupted myeloid and Treg immunosuppressive networks, leading to effective and durable anti-tumor immune responses in mouse tumor models. This provides insight into novel combination approaches for cancer treatment (Albu et al., 2017).
Pharmacological Profile in Preclinical Models
The pharmacological effects of E7046 were further demonstrated in various syngeneic tumor models and in APCMin/+ mice, a model for mutant APC-driven neoplastic polyp formation. E7046 was effective in slowing down tumor growth, delaying recurrence post-surgical resection, and reducing mutant APC-driven neoplastic polyp formation in these models. These findings support its potential application in treating COX-2+ tumors infiltrated with myeloid cells, including APC-mutated colon cancer (Albu et al., 2015).
Synergy with Treg-Reducing Agents in Tumor Models
The combined activity of E7046 with E7777 against multiple murine syngeneic tumor models highlighted its role in modulating the tumor microenvironment. This combination treatment significantly enhanced anti-tumor activities, with a notable increase in the ratio of CD8 T cells to Tregs, and decreased frequency of immunosuppressive myeloid cells in tumors. This suggests the potential of E7046 in combination therapies for effective cancer treatment (Albu et al., 2016).
Clinical and Immunological Effects in Cancer Patients
A phase I study of E7046 in patients with advanced solid tumors demonstrated its potential in reversing PGE2-mediated activities and facilitating the activation of cytotoxic T-cells. The treatment was generally well-tolerated, and the study provided valuable insights into the immunological effects of E7046 on myeloid- and T-lymphoid cell-mediated immunosuppression (Hong et al., 2018).
Combination with Checkpoint Inhibitors
E7046 has shown superior activity when combined with immune checkpoint inhibitors over monotherapy in preclinical models. This combination therapy induced a robust accumulation and activation of CD8 cytotoxic T cells and improved the ratio of activated CD8+ CTL vs CD4+CD25+Foxp3+ Treg cells. This supports its potential role in combination trials for cancer patients (Bao et al., 2015).
Eigenschaften
Produktname |
E7046 |
|---|---|
Molekularformel |
C20H19N3O3 |
Aussehen |
Solid powder |
Synonyme |
E7046; E-7046; E 7046.; unknown |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



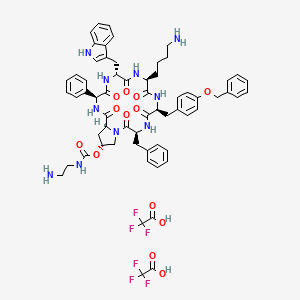
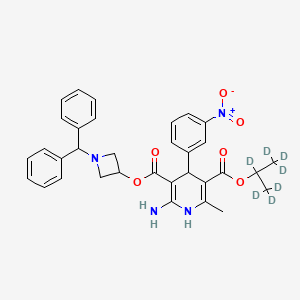
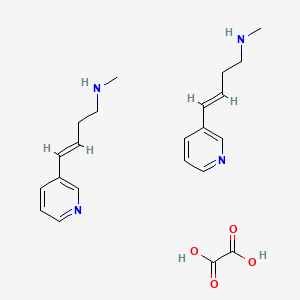
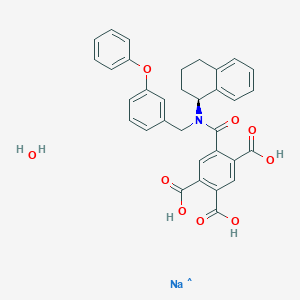
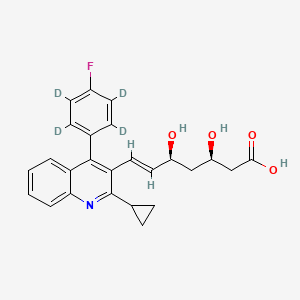
![N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[4-[(3-methyl-1,3-benzothiazol-2-ylidene)methyl]-1-phenylquinolin-1-ium-2-yl]propane-1,3-diamine;iodide](/img/structure/B1150014.png)
